molecular formula C13H11BrClNO3 B3031544 Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 476194-45-3

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No. B3031544
CAS RN: 476194-45-3
M. Wt: 344.59
InChI Key: VLEZWYGNJDQJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11BrClNO3. It is a synthetic organic molecule that belongs to the quinoline class. The compound consists of a quinoline ring system with bromine, chlorine, and methoxy substituents. Its chemical structure is as follows: !Molecular Structure .

  • Physical and Chemical Properties Analysis

    • Melting Point : Approximately 100-102°C .
    • Boiling Point : Predicted to be around 378.3°C .
  • Scientific Research Applications

    1. Reactions with Different Bases and Solvents

    • Study: "Effect of Different Bases and Hydrous Solvent on Ratio of N-And O-Ethylated Products of Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline 3-Carboxylate" by Guo Hui (1993).
    • Findings: This study explored how different solvents and bases affect the N- and O-ethylation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. The research provides insight into how the relative content of products changes under different conditions, which is relevant for the synthesis and applications of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (Guo Hui, 1993).

    2. Synthesis of Quinoline Derivatives

    • Study: "Synthesis of 6-Bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline" by Sun Tie-min (2009).
    • Findings: This paper discusses the synthesis of a quinoline derivative, which is closely related to this compound. It provides insights into the synthetic pathways and conditions required for producing similar compounds (Sun Tie-min, 2009).

    3. Biological Applications

    • Study: "Synthesis and Antitumor Activities of Certain Novel 2-Amino-9-(4-Halostyryl)-4H-pyrano[3,2-h]quinoline Derivatives" by A. El-Agrody et al. (2012).
    • Findings: This research investigated the synthesis of quinoline derivatives, including compounds similar to this compound, and their antitumor activities. This indicates potential applications in cancer research and treatment (A. El-Agrody et al., 2012).

    4. Use in Synthesis of Isoquinoline Derivatives

    • Study: "Synthesis of Two Pyranoquinolinones. What is the Structure of Cherimoline" by W. Ajana et al. (1998).
    • Findings: This paper presents the synthesis of pyranoquinolinones from ethyl quinolin-4-one-3-carboxylate, a process related to the synthesis of compounds like this compound (W. Ajana et al., 1998).

    properties

    IUPAC Name

    ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-11(18-2)9(14)4-7(10)12(8)15/h4-6H,3H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VLEZWYGNJDQJMJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)Br)Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11BrClNO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60699959
    Record name Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60699959
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    344.59 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    476194-45-3
    Record name Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60699959
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Reactant of Route 3
    Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Reactant of Route 4
    Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Reactant of Route 5
    Reactant of Route 5
    Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
    Reactant of Route 6
    Reactant of Route 6
    Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.